1-Acetyl-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde
Description
1-Acetyl-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde is a substituted pyrrole derivative characterized by a 2-fluorophenyl group at the 5-position, an acetyl group at the 1-position, and a reactive aldehyde moiety at the 3-position. This compound is structurally related to 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (CAS 881674-56-2), a key intermediate in pharmaceutical synthesis, notably for vonoprazan (a potassium-competitive acid blocker) . The acetyl group enhances stability and modulates electronic properties, influencing reactivity and biological activity. Industrial synthesis methods, such as the one-step reaction using Raney nickel and acidic conditions with 2-[2-(2-fluorophenyl)-2-oxoethyl]malononitrile, highlight its scalable production .
Properties
Molecular Formula |
C13H10FNO2 |
|---|---|
Molecular Weight |
231.22 g/mol |
IUPAC Name |
1-acetyl-5-(2-fluorophenyl)pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C13H10FNO2/c1-9(17)15-7-10(8-16)6-13(15)11-4-2-3-5-12(11)14/h2-8H,1H3 |
InChI Key |
ZLMTVAIULCHKQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=C(C=C1C2=CC=CC=C2F)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where a fluorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Acetylation: The acetyl group can be introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Formylation: The carbaldehyde group can be introduced via a Vilsmeier-Haack reaction, where the compound reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous flow reactors, with careful control of reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the carbonyl carbon, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents such as thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives or other substituted compounds.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to "1-Acetyl-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde":
General Information:
- "this compound" is related to Vonoprazan, a potassium-competitive acid blocker used to treat gastric and duodenal ulcers and for pH control in the stomach .
- 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde is an important intermediate in the synthesis of Vonoprazan fumarate .
- Pyrrole derivatives, in general, possess diverse biological activities and are used in various applications, including pharmaceuticals, polymers, and catalysis .
Synthesis Methods:
- Various methods exist for synthesizing 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, including those that involve reacting 2-fluoro acetophenone with a bromination reagent . One method uses 2- (2-fluorobenzoyl) malononitrile as a raw material to synthesize the 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde by a one-pot method .
- The synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde can be achieved using a simple and efficient method, which is suitable for industrial production .
- One-pot synthesis methods from 2- (2-fluorophenyl) -1H-pyrrole can also be used .
Applications and Related Research:
- Pyrrole derivatives have a wide range of applications, including cholesterol-reducing drugs, antitumor agents, and inhibitors of reverse transcriptase and cellular DNA polymerases .
- They are also used as catalysts for polymerization, corrosion inhibitors, preservatives, and in metallurgical processes .
- Pyrroles can be used to create compounds that are active against Candida species .
- They can be used to synthesize fluorescent compounds .
- Some tri-fluorinated chalcones have shown combined experimental and computational study along with antimicrobial screening .
Mechanism of Action
The mechanism of action of 1-Acetyl-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The presence of the fluorophenyl group can enhance the compound’s binding affinity and selectivity for certain targets, while the acetyl and carbaldehyde groups can participate in covalent bonding or redox reactions.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Observations :
Key Observations :
- The acetylated derivative’s synthesis likely follows similar reductive pathways as the parent aldehyde, with acetylation as a post-modification step.
Biological Activity
1-Acetyl-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, a pyrrole derivative, exhibits significant biological activity due to its unique structural properties. Pyrrole compounds are known for their diverse pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Chemical Formula : C11H8FNO
- Molecular Weight : 189.186 g/mol
- CAS Number : 881674-56-2
- LogP : 2.6333 (indicating moderate lipophilicity)
This compound interacts with various biological targets, primarily through its influence on G protein-coupled receptors (GPCRs) and other cellular pathways:
- Inhibition of GPCRs : Research indicates that pyrrole derivatives can inhibit specific GPCRs such as 5-HT2A and muscarinic receptors, which are involved in various physiological processes and disease states, including gastrointestinal disorders and neurological conditions .
- Antimicrobial Activity : Compounds similar to this pyrrole derivative have shown efficacy against Helicobacter pylori, suggesting potential applications in treating gastrointestinal infections .
Anticancer Activity
Studies have demonstrated that pyrrole derivatives exhibit anticancer properties. For instance:
- Cell Line Studies : Compounds with similar structures have been tested against various cancer cell lines, including HCT116 (colon), MCF7 (breast), and HEPG2 (liver). These studies revealed moderate to strong cytotoxic effects compared to standard chemotherapeutics like Doxorubicin .
Anti-inflammatory Effects
Pyrrole compounds are noted for their anti-inflammatory properties. The structure of this compound may contribute to:
- Cytokine Modulation : In vitro studies suggest that these compounds can modulate cytokine production, potentially reducing inflammation in various models .
Antimicrobial Properties
The compound's potential against microbial pathogens is noteworthy:
- Helicobacter pylori Eradication : Similar pyrrole derivatives have been reported to exhibit antibacterial activity against H. pylori, indicating a possible therapeutic role in treating gastric ulcers and related conditions .
Case Studies and Experimental Results
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
